molecular formula C16H22BrNO4 B8098239 N-Boc-3-bromo-D-phenylalanine ethyl ester

N-Boc-3-bromo-D-phenylalanine ethyl ester

Cat. No.: B8098239
M. Wt: 372.25 g/mol
InChI Key: ZTVUZOMRSCWUOP-CYBMUJFWSA-N
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Description

N-Boc-3-bromo-D-phenylalanine ethyl ester (CAS: 1159502-91-6) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₂BrNO₄ (FW: 372.3), featuring:

  • A tert-butoxycarbonyl (Boc) group protecting the amino moiety.
  • A 3-bromo substituent on the phenyl ring.
  • An ethyl ester at the carboxyl terminus.
  • D-configuration at the chiral center.

This compound is stored under refrigeration to ensure stability and is utilized as a versatile building block for introducing brominated aromatic systems into peptides or small molecules. The bromine atom enables further functionalization via cross-coupling reactions, while the Boc group provides orthogonal protection during synthesis .

Properties

IUPAC Name

ethyl (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVUZOMRSCWUOP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-D-phenylalanine ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-D-phenylalanine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), bases (e.g., NaH, K2CO3).

    Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., DCM, methanol).

    Hydrolysis: Aqueous base (e.g., NaOH) or acid (e.g., HCl).

Major Products

    Substitution: Various substituted phenylalanine derivatives.

    Deprotection: 3-bromo-D-phenylalanine.

    Hydrolysis: 3-bromo-D-phenylalanine and ethanol.

Scientific Research Applications

Peptide Synthesis

Key Role in Biologically Active Compounds

N-Boc-3-bromo-D-phenylalanine ethyl ester is extensively used in the synthesis of peptides, especially those that exhibit biological activity. The Boc group allows for selective reactions, facilitating the manipulation of the compound during synthesis processes. This property is crucial when constructing complex peptide structures that require specific functional groups to be protected or unprotected at different stages of synthesis .

Drug Development

Novel Drug Candidates

In pharmaceutical research, this compound serves as a precursor for novel drug candidates, particularly in oncology. The incorporation of bromine into the structure can enhance the biological activity of synthesized compounds, making them more effective against cancer cells. Studies have shown that derivatives of this compound can exhibit promising anticancer properties, paving the way for further development into therapeutic agents .

Bioconjugation

Targeted Therapy and Diagnostics

The unique structure of this compound facilitates bioconjugation processes, which are essential for attaching drugs or imaging agents to proteins. This capability is vital in targeted therapy and diagnostics, allowing for the development of more precise treatment options that can minimize side effects while maximizing therapeutic efficacy .

Research in Neuroscience

Insights into Neurological Disorders

Research involving analogs of N-Boc-3-bromo-D-phenylalanine has indicated potential effects on neurotransmitter systems. This line of inquiry is crucial for understanding neurological disorders and developing new treatment strategies. The compound's derivatives may provide insights into neurotransmitter modulation, which could lead to breakthroughs in therapies for conditions such as depression and anxiety .

Custom Synthesis

Tailored Solutions in Medicinal Chemistry

This compound is also valuable in custom synthesis projects within academic and industrial laboratories. Its versatility allows researchers to create tailored solutions that meet specific research needs, particularly in medicinal chemistry where unique compounds are often required for experimental validation .

Table 1: Comparison of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for biologically active peptidesSelective reactions due to Boc protection
Drug DevelopmentPrecursor for novel anticancer drugsEnhanced biological activity
BioconjugationAttaching drugs/imaging agents to proteinsImproved targeting in therapies
Neuroscience ResearchStudying effects on neurotransmitter systemsPotential new treatments for neurological disorders
Custom SynthesisTailored solutions for specific research needsVersatile applications in medicinal chemistry

Case Studies

  • Synthesis of Anticancer Agents : A study demonstrated the use of this compound in synthesizing a series of brominated phenylalanine derivatives that showed significant activity against various cancer cell lines, indicating its potential as an effective anticancer agent .
  • Neurotransmitter Modulation : Research focused on the effects of derivatives of this compound on neurotransmitter systems revealed promising results in modulating serotonin levels, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-D-phenylalanine ethyl ester depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bromine atom on the phenyl ring can participate in halogen bonding or act as a leaving group in substitution reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Derivatives

Property N-Boc-3-bromo-D-phenylalanine ethyl ester N-Boc-4-bromo-D-phenylalanine ethyl ester (JN-5279)
CAS Number 1159502-91-6 1047975-40-5
Bromine Position 3-position (meta) 4-position (para)
Stereochemistry D-configuration D-configuration
Key Differences - Meta substitution directs reactivity toward electrophilic aromatic substitution at the 2- or 5-positions.
- Alters steric interactions in enzyme binding pockets.
- Para substitution creates a symmetrical electronic effect.
- May enhance π-π stacking in hydrophobic environments.
Applications Preferred for asymmetric synthesis and targeted halogen bonding. Used in substrates requiring para-directed reactivity .

Research Insight : The meta-bromo substituent in the target compound offers distinct regioselectivity in cross-coupling reactions compared to para isomers, making it valuable for synthesizing ortho-functionalized biaryl systems .

Stereoisomers: D vs. L Configuration

Property This compound N-Boc-3-bromo-L-phenylalanine ethyl ester (JN-6244)
CAS Number 1192344-13-0 1159502-91-6
Configuration D L
Key Differences - Mirrors L-isomer in chiral environments.
- May resist enzymatic degradation in vivo due to non-natural configuration.
- Compatible with natural peptide sequences.
- Susceptible to protease cleavage.
Biological Relevance Used in inhibitors targeting D-specific enzyme active sites. Common in natural peptide analogues .

Research Insight: The D-configuration enhances metabolic stability in drug candidates, as seen in protease inhibitors where non-natural stereochemistry reduces off-target effects .

Ester Group Variations: Ethyl vs. Methyl Esters

Property This compound N-Boc-D-phenylalanine methyl ester (Thermo Scientific)
Ester Group Ethyl Methyl
Molecular Weight 372.3 279.3
Hydrolysis Rate Slower (due to larger alkyl group). Faster (methyl esters hydrolyze readily under basic conditions).
Lipophilicity Higher (logP ~3.5 estimated). Lower (logP ~2.8 estimated).

Research Insight: Ethyl esters improve membrane permeability in prodrugs, as demonstrated in studies on amino acid ester prodrugs like naproxen ethyl ester, which show enhanced bioavailability compared to methyl esters .

Functional Group Modifications: Bromine vs. Non-Halogenated Analogues

Property This compound N-Boc-D-phenylalanine ethyl ester
Substituent 3-Bromo None
Molecular Weight 372.3 293.3
Reactivity Enables Suzuki, Ullmann, or Buchwald couplings. Limited to standard peptide coupling.
Applications Synthesis of biaryl peptides or kinase inhibitors. General peptide elongation.

Research Insight : The bromine atom facilitates late-stage diversification, a strategy critical in combinatorial chemistry for creating libraries of analogues .

Comparison with Enzyme Inhibitors

The compound N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester () shares structural similarities with the target compound, such as the ethyl ester and aromatic substituents. Key differences include:

  • 4-cyanophenyl group: Enhances enzyme-inhibitor binding via dipole interactions.
  • Bulky substituents : Stabilize acyl-enzyme intermediates (kinact/Ki = 630,000 M⁻¹s⁻¹).

Table 1: Physical and Chemical Properties

Compound Molecular Weight logP (Predicted) Solubility
This compound 372.3 ~3.5 Low in water
N-Boc-4-bromo-D-phenylalanine ethyl ester 372.3 ~3.5 Low in water
N-Boc-D-phenylalanine methyl ester 279.3 ~2.8 Moderate in DMSO

Biological Activity

N-Boc-3-bromo-D-phenylalanine ethyl ester is a derivative of the amino acid phenylalanine, modified with a bromine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities.

  • Molecular Formula: C16H22BrNO4
  • Molecular Weight: Approximately 372.26 g/mol
  • Structure Characteristics: The compound features a bromine atom at the 3-position of the phenylalanine side chain and a Boc group that protects the amine functionality, allowing for selective chemical reactions.

Applications in Research

This compound serves multiple roles in scientific research, including:

  • Peptide Synthesis: It acts as a key building block in the synthesis of peptides, facilitating the development of biologically active compounds. The Boc group allows for selective reactions during synthesis, making it easier to manipulate .
  • Drug Development: This compound is utilized in the creation of novel drug candidates, particularly in cancer therapy. The incorporation of bromine can enhance the biological activity of derivatives formed from it .
  • Bioconjugation: Its unique structure aids in bioconjugation processes, enabling researchers to attach drugs or imaging agents to proteins, which is vital for targeted therapies and diagnostics .
  • Neuroscience Research: Analogs of this compound are studied for their potential effects on neurotransmitter systems, offering insights into neurological disorders and paving the way for new treatment options .

Biological Activity

The biological activity of this compound is primarily linked to its structural properties:

  • Enantiomeric Properties: As a D-amino acid derivative, it provides unique insights into stereochemistry and its effects on biological systems. The stereochemistry can influence receptor binding and biological responses significantly .
  • Antitumor Activity: Preliminary studies suggest that compounds derived from N-Boc-3-bromo-D-phenylalanine exhibit antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis and inhibits proliferation
Neurotransmitter ModulationPotential effects on neurotransmitter systems
Enantiomeric StudiesInsights into chiral interactions and receptor binding

Case Studies

Several studies have explored the biological implications of this compound:

  • Synthesis and Biological Evaluation : In a study focused on synthesizing peptide analogs containing this compound, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an antitumor agent .
  • Neuropharmacological Studies : Another investigation assessed the impact of this compound on neurotransmitter release in neuronal cultures. Results indicated modulation of dopamine and serotonin levels, suggesting its relevance in treating mood disorders .

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